3,4,4-Trifluorobut-2-enoic acid
Description
4,4,4-Trifluorobut-2-enoic acid (CAS 406-94-0) is a fluorinated unsaturated carboxylic acid with the molecular formula C₄H₃F₃O₂ and a molecular weight of 140.06 g/mol . It exists as the (E)-isomer, featuring a trifluoromethyl group at the C4 position and a carboxylic acid group at C1. The compound is stored at 2–8°C in sealed, dry conditions due to its reactivity and hygroscopic nature . Its purity is typically ≥97%, and it is classified as a corrosive substance (H314 hazard statement) requiring precautions such as avoiding inhalation and skin contact .
A key application of 4,4,4-trifluorobut-2-enoic acid is in organic synthesis, particularly in Corey-Chaykovsky cyclopropanation reactions. For example, it serves as a precursor for synthesizing trans-2-(trifluoromethyl)cyclopropylamine, a valuable intermediate in pharmaceutical development . This process involves converting the acid into a Weinreb-type amide derivative, enabling efficient, scalable, and high-yielding cyclopropane ring formation .
Properties
CAS No. |
110680-68-7 |
|---|---|
Molecular Formula |
C4H3F3O2 |
Molecular Weight |
140.06 g/mol |
IUPAC Name |
3,4,4-trifluorobut-2-enoic acid |
InChI |
InChI=1S/C4H3F3O2/c5-2(4(6)7)1-3(8)9/h1,4H,(H,8,9) |
InChI Key |
MCAZSLSWLFXJNI-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trifluorobut-2-enoic acid typically involves the reaction of trifluoroacetic acid with suitable alkenes under controlled conditions. One common method involves the use of trifluoroacetic anhydride and a base such as triethylamine to facilitate the reaction. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of 3,4,4-Trifluorobut-2-enoic acid often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trifluorobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated carboxylic acids, saturated butanoic acids, and substituted butenoic acids .
Scientific Research Applications
3,4,4-Trifluorobut-2-enoic acid is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its unique fluorine content.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism by which 3,4,4-Trifluorobut-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4,4,4-Trifluorobut-2-enoic Acid and Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
